2,6-Dihydroxy-5-{[4-(4-methoxyphenyl)piperazino]-methyl}-4-methylnicotinonitrile
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Overview
Description
2,6-Dihydroxy-5-{[4-(4-methoxyphenyl)piperazino]-methyl}-4-methylnicotinonitrile is a complex organic compound with a molecular formula of C19H22N4O3 and a molecular weight of 354.40 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and biochemistry .
Preparation Methods
The synthesis of 2,6-Dihydroxy-5-{[4-(4-methoxyphenyl)piperazino]-methyl}-4-methylnicotinonitrile involves multiple steps, including the formation of the piperazine ring and subsequent functionalization with the methoxyphenyl group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
2,6-Dihydroxy-5-{[4-(4-methoxyphenyl)piperazino]-methyl}-4-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2,6-Dihydroxy-5-{[4-(4-methoxyphenyl)piperazino]-methyl}-4-methylnicotinonitrile is utilized in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 2,6-Dihydroxy-5-{[4-(4-methoxyphenyl)piperazino]-methyl}-4-methylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in cellular processes .
Comparison with Similar Compounds
Similar compounds to 2,6-Dihydroxy-5-{[4-(4-methoxyphenyl)piperazino]-methyl}-4-methylnicotinonitrile include other piperazine derivatives and nicotinonitrile analogs. These compounds share structural similarities but may differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
6-hydroxy-5-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-methyl-2-oxo-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-13-16(11-20)18(24)21-19(25)17(13)12-22-7-9-23(10-8-22)14-3-5-15(26-2)6-4-14/h3-6H,7-10,12H2,1-2H3,(H2,21,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAZGSZNTGGSFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1CN2CCN(CC2)C3=CC=C(C=C3)OC)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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